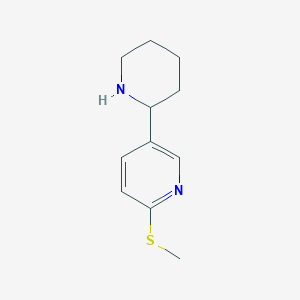

2-(Methylthio)-5-(piperidin-2-yl)pyridine

Description

Foundational Principles of Nitrogen Heterocyclic Chemistry

Heterocyclic compounds are cyclic structures in which one or more ring atoms are elements other than carbon. nih.gov Nitrogen is a frequent heteroatom, imparting unique properties to the cyclic system. The chemistry of nitrogen heterocycles is governed by factors such as ring size, the number and position of nitrogen atoms, and the degree of saturation.

Pyridine (B92270) is a six-membered aromatic heterocycle, structurally analogous to benzene (B151609) but with one carbon atom replaced by a nitrogen atom. rsc.orgsmolecule.com This substitution has profound effects on the molecule's electronic properties. The nitrogen atom is more electronegative than carbon, leading to a polarized ring system where the nitrogen atom has a partial negative charge and the carbon atoms, particularly at the 2, 4, and 6 positions, have a partial positive charge. mdpi.com This electron-deficient nature makes pyridine less reactive than benzene towards electrophilic aromatic substitution, which preferentially occurs at the 3-position. nih.gov Conversely, the electron-deficient positions are susceptible to nucleophilic attack. mdpi.com The lone pair of electrons on the nitrogen atom is not part of the aromatic sextet and is available to react with protons and Lewis acids, rendering pyridine a weak base. nih.govnih.gov

In contrast, piperidine (B6355638) is the saturated counterpart of pyridine, consisting of a six-membered ring containing five carbon atoms and one nitrogen atom. researchgate.netresearchgate.net Lacking the aromatic system of pyridine, piperidine adopts a chair conformation similar to cyclohexane to minimize steric strain. researchgate.net The nitrogen atom in piperidine possesses a lone pair of electrons that is readily available for protonation, making piperidine a significantly stronger base than pyridine. mdpi.com The synthesis of piperidines can be achieved through various methods, with the hydrogenation of pyridine being a common industrial approach. researchgate.net

Contemporary Significance of Pyridine and Piperidine Architectures in Chemical Research

The pyridine and piperidine scaffolds are not merely academic curiosities; they are integral components in a vast array of functional molecules with significant real-world applications. Their prevalence in medicinal chemistry is particularly noteworthy, with these ring systems appearing in numerous approved pharmaceutical agents. researchgate.netwlv.ac.uk

The pyridine ring is a key structural motif in many drugs due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets, as well as its capacity to act as a bioisostere for a benzene ring, offering improved solubility and metabolic stability. nih.govmdpi.com Pyridine derivatives exhibit a broad spectrum of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. researchgate.netmdpi.com

Similarly, the piperidine moiety is a privileged scaffold in drug discovery, found in a wide range of pharmaceuticals and natural alkaloids. rsc.orgwlv.ac.uk Its three-dimensional structure allows for precise spatial orientation of substituents, which is crucial for optimizing interactions with enzyme active sites and receptors. wlv.ac.uk The basic nature of the piperidine nitrogen can also be important for drug formulation and absorption. Recent research continues to uncover novel synthetic methodologies for the construction of complex piperidine derivatives with diverse pharmacological applications. wlv.ac.ukrsc.org

Beyond pharmaceuticals, pyridine and piperidine derivatives are finding increasing use in materials science. They are employed as ligands in organometallic chemistry for catalysis and as building blocks for functional polymers and supramolecular assemblies. mdpi.comacs.org For instance, pyridine-based materials have been investigated for their potential in organic light-emitting diodes (OLEDs) and as components of metal-organic frameworks (MOFs). beilstein-journals.org

Structural and Mechanistic Contextualization of 2-(Methylthio)-5-(piperidin-2-yl)pyridine within Donor-Acceptor Heterocyclic Systems

The compound 2-(Methylthio)-5-(piperidin-2-yl)pyridine incorporates both the aromatic pyridine and the saturated piperidine rings, creating a molecule with distinct electronic and structural features. To understand its properties, it is useful to consider it within the framework of donor-acceptor heterocyclic systems.

In a substituted pyridine ring, the electronic nature of the substituents can significantly modulate the electron density of the ring. Substituents are broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). EDGs increase the electron density of the ring, making it more reactive towards electrophiles, while EWGs decrease the electron density, enhancing its susceptibility to nucleophilic attack.

In the case of 2-(Methylthio)-5-(piperidin-2-yl)pyridine, we have two key substituents on the pyridine ring:

A methylthio (-SCH₃) group at the 2-position: The sulfur atom has lone pairs of electrons that can be donated to the pyridine ring through resonance, acting as an electron-donating group. This would be expected to increase the electron density of the ring, particularly at the 4- and 6-positions.

A piperidin-2-yl group at the 5-position: This is a saturated heterocyclic substituent. The nitrogen atom of the piperidine ring has a lone pair of electrons, and the alkyl nature of the ring system generally makes it an electron-donating group through an inductive effect.

The presence of the basic piperidine nitrogen and the pyridine nitrogen provides multiple sites for potential protonation or coordination to metal centers. The relative basicity of these two nitrogen atoms would be influenced by the electronic effects of the substituents. The electron-donating groups would be expected to increase the basicity of the pyridine nitrogen compared to unsubstituted pyridine.

An exploration of the synthetic routes toward 2-(methylthio)-5-(piperidin-2-yl)pyridine and its related analogs reveals a variety of sophisticated chemical strategies. The construction of this molecule, which features both a substituted pyridine and a piperidine ring, necessitates a review of established and contemporary methods for the synthesis of these two fundamental heterocyclic systems. This article details the key synthetic methodologies, focusing on the strategic construction of each ring system.

Properties

Molecular Formula |

C11H16N2S |

|---|---|

Molecular Weight |

208.33 g/mol |

IUPAC Name |

2-methylsulfanyl-5-piperidin-2-ylpyridine |

InChI |

InChI=1S/C11H16N2S/c1-14-11-6-5-9(8-13-11)10-4-2-3-7-12-10/h5-6,8,10,12H,2-4,7H2,1H3 |

InChI Key |

JTMBFEGVALICMX-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NC=C(C=C1)C2CCCCN2 |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of the 2 Methylthio 5 Piperidin 2 Yl Pyridine Framework

Electronic and Steric Influences on Pyridine (B92270) Ring Reactivity

The reactivity of the pyridine ring in 2-(Methylthio)-5-(piperidin-2-yl)pyridine is governed by the electron-withdrawing nature of the ring nitrogen and the electronic contributions of the methylthio and piperidinyl substituents. The nitrogen atom significantly reduces the electron density of the aromatic system compared to benzene (B151609), rendering it less susceptible to electrophilic attack and more prone to nucleophilic substitution. quora.comquimicaorganica.org

The substituent at the C-2 position, a methylthio (-SMe) group, can donate electron density through resonance via its sulfur lone pairs, yet it also exerts a mild inductive withdrawing effect. The piperidin-2-yl group at the C-5 position is an alkyl substituent, which is generally considered weakly electron-donating through induction. The combination of these features dictates the regioselectivity and rate of various transformations involving the pyridine core.

Electrophilic Substitution Patterns of Pyridine

Electrophilic aromatic substitution (EAS) on an unsubstituted pyridine ring is a challenging reaction that requires harsh conditions. quimicaorganica.org The strong deactivation by the electronegative nitrogen atom, which becomes protonated under acidic reaction conditions, disfavors the reaction. When substitution does occur, it is highly selective for the C-3 (meta) position. quora.comquimicaorganica.org Attack at the C-2 or C-4 positions results in an unstable cationic intermediate where the positive charge is placed directly on the electronegative nitrogen atom. quora.com

In the context of 2-(Methylthio)-5-(piperidin-2-yl)pyridine, the directing effects of the substituents must be considered:

Pyridine Nitrogen : Strongly deactivates the C-2, C-4, and C-6 positions.

2-(Methylthio) group : As an ortho, para-director, it would activate the C-3 and C-5 positions.

5-(Piperidin-2-yl) group : As an alkyl group, it is a weak ortho, para-director, activating the C-4 and C-6 positions.

Nucleophilic Aromatic Substitution (SNAr) on Pyridine Derivatives

The electron-deficient nature of the pyridine ring makes it significantly more reactive than benzene towards nucleophilic aromatic substitution (SNAr). This reactivity is most pronounced at the C-2 and C-4 positions, as the negative charge of the intermediate (a Meisenheimer complex) can be effectively delocalized onto the electronegative nitrogen atom. stackexchange.comwikipedia.org

For SNAr to occur, a suitable leaving group must be present at an activated position. In 2-(Methylthio)-5-(piperidin-2-yl)pyridine, the methylthio group at the C-2 position can function as a leaving group. While the methylthiolate anion is not an exceptional leaving group, its departure can be facilitated, particularly if the sulfur is oxidized. The oxidation of the methylthio group to a methylsulfinyl (-S(O)Me) or methylsulfonyl (-SO2Me) group dramatically increases its leaving group ability, making the C-2 position highly susceptible to nucleophilic attack. vulcanchem.com The piperidin-2-yl group at C-5 has a minor electronic influence on this reaction, being weakly electron-donating and thus slightly deactivating the ring towards nucleophilic attack compared to an unsubstituted analogue.

| Reaction Type | Position | Activating/Directing Factors | Leaving Group |

| Nucleophilic Aromatic Substitution | C-2 | Pyridine Nitrogen | -SMe, -S(O)Me, -SO₂Me |

Oxidative and Reductive Reactivity of the Pyridine Ring System

The pyridine and methylthio moieties within the molecule are susceptible to both oxidative and reductive transformations.

Oxidative Reactivity The pyridine nitrogen atom can be readily oxidized to form a pyridine N-oxide using oxidizing agents such as peracids. wikipedia.org This transformation alters the electronic properties of the ring, activating the C-2 and C-4 positions toward both electrophilic and nucleophilic attack. quora.comorganic-chemistry.org The methylthio group is also prone to oxidation, typically with reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), to yield the corresponding sulfoxide (B87167) and, with stronger oxidation, the sulfone. vulcanchem.com

Reductive Reactivity The aromatic pyridine ring can be fully reduced to a piperidine (B6355638) ring via catalytic hydrogenation. nih.gov This reaction is typically carried out under hydrogen pressure with catalysts based on nickel, ruthenium, or rhodium. wikipedia.orggatech.edu The complete reduction of the pyridine ring in 2-(Methylthio)-5-(piperidin-2-yl)pyridine would yield a bispiperidine derivative. Under milder conditions, partial reduction to dihydropyridine (B1217469) or tetrahydropyridine (B1245486) derivatives is possible. wikipedia.orgliv.ac.uk For instance, reduction with lithium aluminum hydride can yield a mixture of dihydropyridines, while the Birch reduction using sodium or lithium in liquid ammonia (B1221849) and an alcohol can also produce dihydropyridines. wikipedia.orgnih.gov

| Transformation | Reagent(s) | Product Feature |

| N-Oxidation | Peracids (e.g., m-CPBA) | Pyridine N-oxide |

| Sulfur Oxidation | H₂O₂, m-CPBA | Methylsulfinyl or Methylsulfonyl group |

| Ring Reduction (Full) | H₂ / Ni, Ru, or Rh catalyst | Piperidine ring |

| Ring Reduction (Partial) | LiAlH₄, Na/NH₃ (Birch) | Dihydropyridine/Tetrahydropyridine ring |

Conformational Dynamics and Reactivity of the Piperidine Ring

The piperidine ring is a saturated heterocycle that typically adopts a stable chair conformation to minimize steric strain. The large pyridine-based substituent at the C-2 position is expected to preferentially occupy an equatorial position to avoid unfavorable 1,3-diaxial interactions. The secondary amine within the piperidine ring is a key site of reactivity.

Nitrogen Atom Reactivity: Quaternization and Acylation

The lone pair of electrons on the nitrogen atom of the piperidine ring makes it both basic and nucleophilic.

Quaternization : As a secondary amine, the piperidine nitrogen readily reacts with alkylating agents, such as alkyl halides, in a process known as the Menshutkin reaction. For example, treatment with iodomethane (B122720) would yield the corresponding N,N-dimethylpiperidinium iodide salt. nih.gov This quaternization reaction converts the neutral amine into a permanently charged quaternary ammonium (B1175870) salt. researchgate.net

Acylation : The nucleophilic nitrogen can attack acylating agents like acid chlorides or anhydrides to form a stable N-acyl derivative (an amide). nih.gov This reaction is often used to protect the amine or to introduce further functional complexity into the molecule. The resulting amide is significantly less basic and nucleophilic than the parent amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group.

| Reaction | Reagent Type | Functional Group Formed |

| Quaternization | Alkyl Halide (e.g., CH₃I) | Quaternary Ammonium Salt |

| Acylation | Acid Chloride (e.g., CH₃COCl) | Amide |

α-Functionalization and Ring-Opening Reactions of Piperidines

α-Functionalization : The functionalization of C-H bonds adjacent (alpha) to the piperidine nitrogen is a valuable synthetic strategy for elaborating the piperidine scaffold. researchgate.net While these bonds are typically unreactive, modern synthetic methods have enabled their selective modification. researchgate.net Strategies often involve an initial N-functionalization to install a directing group, which then guides a metal catalyst to activate a specific α-C-H bond. researchgate.net Photoredox catalysis has also emerged as a powerful tool for generating an α-amino radical from the amine, which can then be trapped by various coupling partners to achieve α-functionalization. nih.govchemrxiv.orgescholarship.org

Ring-Opening Reactions : The piperidine ring is a thermodynamically stable six-membered ring, and its cleavage requires specific conditions. Ring-opening reactions are not common but can be induced in certain derivatives. For instance, N-substituted piperidines can undergo ring-opening through single-electron transfer photooxidation under specific conditions. researchgate.net Another classical method, the von Braun reaction, involves treating an N-acyl piperidine with phosphorus pentabromide to achieve ring cleavage and formation of a dibromoalkane. These reactions, however, represent transformations of piperidine derivatives rather than the parent ring itself.

Chemical Behavior of the Methylthio Group

The methylthio (-SCH₃) group at the C-2 position of the pyridine ring in 2-(methylthio)-5-(piperidin-2-yl)pyridine plays a pivotal role in defining the molecule's chemical reactivity. Its behavior is dictated by the electronic properties of the sulfur atom and its position on the electron-deficient pyridine ring.

The 2-(methylthio) group is an effective leaving group in nucleophilic aromatic substitution (SNAr) reactions. The pyridine ring, being a π-deficient heteroaromatic system, is inherently activated towards attack by nucleophiles, particularly at the ortho (C-2/C-6) and para (C-4) positions. This is because the electronegative nitrogen atom can stabilize the negative charge in the reaction intermediate.

The mechanism for SNAr at the C-2 position involves a two-step addition-elimination process. A nucleophile (Nu⁻) attacks the C-2 carbon, which is bonded to the methylthio group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The negative charge in this intermediate is delocalized over the pyridine ring and, crucially, onto the nitrogen atom, which provides significant stabilization. In the subsequent step, the aromaticity of the ring is restored by the elimination of the leaving group, in this case, the methylthiolate anion (⁻SCH₃). irjms.compearson.com

Compared to other potential leaving groups like halogens, the methylthio group's efficacy can be substantial. Studies on related 2-sulfonylpyrimidines have shown them to be significantly more reactive towards thiolates than their 2-chloro and 2-methylthio analogues under similar conditions, highlighting that sulfonyl groups are superior leaving groups. acs.org However, the methylthio group itself is readily displaced by a variety of nucleophiles. For instance, 2-thiopyridines can be effectively converted into 2-pyridones via SNAr, demonstrating the utility of thiol-based groups as templates in synthesis. irjms.com Research on pyridinium (B92312) ions has also extensively detailed the kinetics and leaving group abilities in SNAr reactions, providing a framework for understanding these transformations. nih.gov

The following interactive table summarizes representative nucleophilic aromatic substitution reactions on 2-(methylthio)pyridine (B99088) derivatives, showcasing the versatility of the methylthio group as a leaving group.

| Substrate | Nucleophile | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Alkylthio-1-alkylpyridinium iodide | Active Methylene Compounds (e.g., malononitrile) | NaH, DMF | 2-Alkylidene-pyridines | 64-99 | wikipedia.org (General Class) |

| 2-Thiopyridine Derivative | Hydroxide (H₂O) | Base, Heat | 2-Pyridone Derivative | Variable | irjms.com |

| 2-Cyanopyridine | Lithium Amides | CsF (optional) | 2-Aminopyridine | Good | researchgate.net |

| 2-Halo/Sulfonyl Pyrimidine | Glutathione (thiolate) | KPi buffer, pH 6.5-7.0 | 2-(Glutathionyl)pyrimidine | Rapid Reaction | acs.org |

The methylthio group imparts a dual reactivity to the molecule. The sulfur atom can act as a nucleophilic center, while its presence on the pyridine ring activates the C-2 position for nucleophilic attack.

Reactivity with Electrophiles: The sulfur atom of the methylthio group possesses lone pairs of electrons, making it a soft nucleophile that can react with various electrophiles. libretexts.org This is in contrast to the pyridine ring itself, which is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the ring nitrogen. Electrophilic attack on the ring, if forced under harsh conditions, typically occurs at the C-3 position. However, electrophiles will more readily attack the heteroatoms. Reaction with alkylating or acylating agents can lead to the formation of a sulfonium (B1226848) salt. acsgcipr.orgrsc.org This activation of the sulfur atom can further enhance its leaving group ability. For example, dimethyl sulfoxide (DMSO) can be activated by electrophiles to become a potent oxidizing agent, illustrating the enhanced electrophilicity of the sulfur atom upon reaction. msu.edu

Reactivity with Nucleophiles: As discussed in the previous section, the primary reaction with nucleophiles occurs at the C-2 carbon of the pyridine ring, leading to the displacement of the methylthio group. pearson.comnih.gov The sulfur atom itself, being a powerful nucleophile, especially in its thiolate form, contrasts with the electrophilic nature of the carbon to which it is attached in this specific molecular context. libretexts.org

The methylthio group can participate in sulfur-centered radical reactions. Thiyl radicals (RS•) are versatile intermediates that can be generated from thioethers or thiols. wikipedia.orgmdpi.com The S-H bond in thiols is significantly weaker than a C-H bond, facilitating hydrogen atom abstraction to form a thiyl radical. wikipedia.org In the case of a thioether like 2-(methylthio)pyridine, radical generation can occur via several pathways:

Hydrogen Abstraction: A radical initiator can abstract a hydrogen atom from the methyl group, forming a carbon-centered radical adjacent to the sulfur (Ar-S-CH₂•).

Photochemical Cleavage: Direct photolysis or photo-induced electron transfer can lead to the cleavage of the C-S bond, although this is less common for simple thioethers compared to disulfides. nih.gov

Redox Processes: Single-electron transfer (SET) from the sulfur atom to a suitable oxidant can generate a radical cation (Ar-S•⁺-CH₃), which can then undergo further reactions.

Once formed, thiyl radicals readily undergo addition reactions to unsaturated systems like alkenes and alkynes, a process known as the thiol-ene reaction. mdpi.commdpi.comscience.gov These radicals can initiate cyclization and cascade reactions, offering a powerful tool for constructing complex molecular architectures. mdpi.com In the context of the 2-(methylthio)-5-(piperidin-2-yl)pyridine framework, a sulfur-centered radical could potentially engage in intramolecular reactions with the piperidine ring or intermolecular reactions with other substrates, depending on the reaction conditions. Thiyl radicals can also react with molecular oxygen to form thiylperoxyl radicals (RSOO•), which can rearrange to more stable sulfonyl radicals (RSO₂•). nih.gov

Intermolecular and Intramolecular Reaction Pathways

The unique combination of a substituted pyridine core and a piperidine moiety allows the 2-(methylthio)-5-(piperidin-2-yl)pyridine framework to engage in a variety of complex reaction pathways, making it a valuable scaffold in organic synthesis.

While many cycloaddition strategies focus on the de novo synthesis of the pyridine ring, acs.orgrsc.orgnih.gov the pre-formed pyridine system can also participate as a component in cycloaddition reactions, typically as the 2π component (dienophile) in a [4+2] cycloaddition or as a 4π component in inverse-electron-demand Diels-Alder reactions. acsgcipr.org

The electron-deficient nature of the pyridine ring makes it a poor diene in normal-demand Diels-Alder reactions. wikipedia.orgmasterorganicchemistry.com However, vinyl-substituted azaarenes, including vinylpyridines, have been shown to function as effective dienophiles in Lewis acid-promoted Diels-Alder reactions with unactivated dienes. nih.gov By analogy, functionalization of the 2-(methylthio)-5-(piperidin-2-yl)pyridine framework to introduce a site of unsaturation could enable its use as a dienophile.

More relevant are inverse-electron-demand Diels-Alder reactions, where an electron-poor diene reacts with an electron-rich dienophile. Heterocyclic azadienes, such as 1,2,4-triazines, are commonly used for this purpose to construct substituted pyridines. acsgcipr.orgwhiterose.ac.uk In principle, the pyridine ring itself could act as part of a diene system in such reactions, although this is less common.

The multifunctional nature of the 2-(methylthio)-5-(piperidin-2-yl)pyridine framework makes it an excellent substrate for tandem and cascade reactions, which allow for the rapid construction of molecular complexity from simple starting materials in a single operation. rsc.orgresearchgate.net

A plausible tandem sequence could be initiated by the nucleophilic aromatic substitution at the C-2 position. The introduction of a new functional group in place of the methylthio moiety could set the stage for a subsequent intramolecular reaction. For example, if the incoming nucleophile contains an electrophilic center, it could undergo a cyclization reaction with the secondary amine of the piperidine ring.

A related strategy involves a tandem SN2' type nucleophilic substitution followed by an aza-Cope rearrangement, which has been demonstrated for the C(sp³)–H allylic alkylation of 2-alkylpyridines. nih.gov Such mechanistically complex but synthetically powerful reactions highlight the potential of this framework. The combination of a C-H activation/thiolation step followed by a C-N amination has been used in a one-pot tandem process to access phenothiazine (B1677639) derivatives, showcasing how sequential bond formations involving sulfur and nitrogen can be effectively orchestrated. researchgate.net These examples underscore the potential of the 2-(methylthio)-5-(piperidin-2-yl)pyridine scaffold as a building block in sophisticated synthetic sequences leading to complex heterocyclic molecules.

Kinetic and Thermodynamic Aspects of Reactions

Detailed kinetic and thermodynamic studies are crucial for understanding the behavior of a chemical compound in reactions, including its stability, reactivity, and the conditions required to favor specific transformations. For 2-(Methylthio)-5-(piperidin-2-yl)pyridine, such specific data remains largely uncharacterized in the accessible scientific literature.

Reaction Rate Determinations and Activation Energy Profiling

There is no specific data available in published research concerning the reaction rate determinations or activation energy profiling for reactions involving 2-(Methylthio)-5-(piperidin-2-yl)pyridine. Kinetic studies, which would involve monitoring the concentration of reactants and products over time under various conditions (e.g., temperature, concentration, catalyst), have not been reported for this compound. Consequently, key kinetic parameters such as rate constants (k) and activation energies (Ea) are unknown.

Table 1: Hypothetical Reaction Rate Data for a Reaction of 2-(Methylthio)-5-(piperidin-2-yl)pyridine

| Experiment | Initial Concentration [M] | Temperature [K] | Initial Rate [M/s] |

| 1 | 0.1 | 298 | Data Not Available |

| 2 | 0.2 | 298 | Data Not Available |

| 3 | 0.1 | 308 | Data Not Available |

This table is for illustrative purposes only, as no experimental data has been found.

Equilibrium Studies in Tautomerism and Isomerization

The structure of 2-(Methylthio)-5-(piperidin-2-yl)pyridine does not lend itself to common forms of tautomerism, such as keto-enol or imine-enamine tautomerism, within the core framework under standard conditions. While the piperidine ring can exist in different chair conformations, and the bond to the pyridine ring can be either axial or equatorial, specific studies on the equilibrium between these isomers for this particular molecule are not documented.

Similarly, detailed equilibrium studies regarding other forms of isomerization, such as the migration of the methylthio group or rearrangement of the pyridine ring, have not been reported. Therefore, equilibrium constants (Keq) and thermodynamic parameters (ΔG°, ΔH°, ΔS°) for any potential tautomeric or isomeric equilibria of 2-(Methylthio)-5-(piperidin-2-yl)pyridine are not available in the scientific literature.

Table 2: Potential Isomeric Forms of 2-(Methylthio)-5-(piperidin-2-yl)pyridine

| Isomer/Conformer | Description | Equilibrium Constant (Keq) |

| Equatorial Conformer | Piperidine ring attached to the pyridine ring via an equatorial bond. | Data Not Available |

| Axial Conformer | Piperidine ring attached to the pyridine ring via an axial bond. | Data Not Available |

This table illustrates potential conformational isomers; however, no experimental equilibrium data has been found.

Coordination Chemistry and Supramolecular Interactions of 2 Methylthio 5 Piperidin 2 Yl Pyridine

Ligand Design Principles for Pyridine-Piperidine Architectures

The design of ligands incorporating both pyridine (B92270) and piperidine (B6355638) rings is a strategic approach to developing molecules with specific coordination properties. These architectures are prevalent in numerous pharmaceuticals and catalysts, underscoring their significance. researchgate.net The combination of the aromatic, sp²-hybridized pyridine nitrogen and the aliphatic, sp³-hybridized piperidine nitrogen creates a flexible yet pre-organized structure for metal chelation.

Ligands containing both pyridine and piperidine moieties are often designed to act as bidentate chelators, where both the pyridine and piperidine nitrogen atoms coordinate to a single metal center. This forms a stable six-membered chelate ring, a thermodynamically favored arrangement in coordination chemistry. The stability of complexes with bidentate ligands like 2,2'-bipyridine is notably higher than those with an equivalent number of monodentate pyridine ligands, a principle that extends to pyridine-piperidine systems. nih.gov

The geometry of the resulting metal complex is heavily influenced by the ligand's structure. The pyridine ring provides a rigid scaffold, while the piperidine ring offers conformational flexibility. This combination allows the ligand to adapt to the preferred coordination geometry of various metal ions. By modifying the substituents on either ring, it is possible to tune the steric and electronic properties of the ligand, thereby controlling the reactivity and stability of the metal complex. In multidentate designs, additional donor groups can be incorporated into the pyridine or piperidine rings to increase the denticity and create more complex and stable coordination environments.

The piperidine ring in 2-(Methylthio)-5-(piperidin-2-yl)pyridine contains a stereocenter at the C2 position, making the ligand inherently chiral. The synthesis of enantiomerically pure chiral piperidines is a significant area of research due to their widespread presence in biologically active molecules and their use in asymmetric catalysis. researchgate.netnih.gov Chiral piperidine-containing ligands are crucial in enantioselective reactions, where the stereochemistry of the ligand dictates the stereochemical outcome of the catalyzed transformation. thieme-connect.com

The synthesis of such chiral ligands can be challenging, often requiring multi-step sequences or asymmetric catalytic methods to establish the desired stereocenter. nih.gov Once prepared, these chiral pyridine-piperidine ligands can be coordinated to transition metals like rhodium, iridium, or palladium to create catalysts for reactions such as asymmetric hydrogenation, amination, or carbon-carbon bond formation. researchgate.netnih.gov The introduction of a chiral center near the metal-binding site creates a chiral environment that can effectively differentiate between enantiotopic faces of a substrate, leading to high enantioselectivity. thieme-connect.com

Formation of Metal Complexes

The presence of two nitrogen donor atoms and a soft sulfur donor allows 2-(Methylthio)-5-(piperidin-2-yl)pyridine to form stable complexes with a variety of transition metals. The coordination behavior is dictated by the nature of the metal ion, its oxidation state, and the reaction conditions.

Pyridine-based ligands are known to form stable complexes with a wide range of transition metals. wikipedia.org The pyridine-piperidine scaffold is expected to coordinate readily with various metal ions.

Copper(I): Cu(I) typically favors tetrahedral coordination geometries. With a bidentate ligand like 2-(Methylthio)-5-(piperidin-2-yl)pyridine, it could form complexes of the type [Cu(L)₂]⁺, where two ligand molecules coordinate to the metal center.

Zinc(II): Zn(II) is flexible in its coordination geometry, commonly forming tetrahedral or octahedral complexes. It readily coordinates with nitrogen-donor ligands. mdpi.com

Iron(II): Fe(II) often forms octahedral complexes. With this ligand, it could form a complex such as [Fe(L)₂Cl₂] or, if three ligands coordinate, a species like [Fe(L)₃]²⁺.

Palladium(II): Pd(II) has a strong preference for square planar geometry. It is expected to form complexes of the type [Pd(L)Cl₂] or [Pd(L)₂]²⁺. The soft nature of Pd(II) also suggests a potential interaction with the sulfur atom of the methylthio group. nih.gov

The formation of these complexes can often be observed by changes in color and can be characterized using various spectroscopic and analytical techniques. nih.gov

| Metal Ion | Common Oxidation State | Typical Coordination Geometry | Plausible Complex Formula |

|---|---|---|---|

| Copper | +1 | Tetrahedral | [Cu(L)₂]⁺ |

| Zinc | +2 | Tetrahedral, Octahedral | [Zn(L)Cl₂], [Zn(L)₂]²⁺ |

| Iron | +2 | Octahedral | [Fe(L)₂Cl₂] |

| Palladium | +2 | Square Planar | [Pd(L)Cl₂] |

The methylthio (-SCH₃) group introduces a third potential donor site. The sulfur atom, being a soft donor according to Hard-Soft Acid-Base (HSAB) theory, is most likely to interact with soft metal ions like Pd(II), Pt(II), or Cu(I). researchgate.net The role of this group can be varied:

Non-coordinating: The methylthio group may not participate in coordination, particularly with hard metal ions like Fe(II) or Zn(II), which have a stronger preference for nitrogen donors. In this case, it would act as a spectator group, influencing the ligand's electronic properties through inductive effects.

Weakly Coordinating/Hemilabile: The sulfur atom could form a weak, labile bond with the metal center. This hemilability can be important in catalysis, where the dissociation of the sulfur atom could open up a coordination site for substrate binding.

Bridging Ligand: In polynuclear complexes, the sulfur atom could bridge two metal centers, leading to the formation of dimeric or polymeric structures. Thio-ligands have demonstrated significant versatility in forming such bridged complexes. researchgate.net

Tridentate Coordination: While sterically less likely, the ligand could potentially act as a tridentate N,N',S-donor, particularly with metal ions that can accommodate higher coordination numbers and distorted geometries.

The specific role of the methylthio group would need to be confirmed through detailed structural analysis, such as X-ray crystallography, of its metal complexes. researchgate.net

Structural Elucidation of Coordination Compounds

Single-Crystal X-ray Diffraction Analysis of Metal Complexes

In related systems, studies on complexes with other substituted pyridine and piperidine ligands have revealed a diverse range of coordination behaviors. For instance, gold(I) complexes with methylpiperidine ligands have been structurally characterized, showing linear coordination at the gold center. nih.govnih.gov Similarly, various transition metal complexes with functionalized pyridine ligands have been extensively studied, often forming coordination polymers or discrete molecular structures depending on the nature of the substituents and the metal ion. wikipedia.org However, without specific crystallographic data for complexes of 2-(Methylthio)-5-(piperidin-2-yl)pyridine, any discussion of its precise coordination behavior remains speculative.

Spectroscopic Characterization of Metal-Ligand Bonding (e.g., NMR, IR, UV-Vis, EPR)

Nuclear Magnetic Resonance (NMR) Spectroscopy: Upon coordination of the 2-(Methylthio)-5-(piperidin-2-yl)pyridine ligand to a metal center, significant shifts in the 1H and 13C NMR signals of the pyridine and piperidine rings are anticipated. The protons and carbons in proximity to the coordinating nitrogen atoms would likely experience the most substantial changes in their chemical environments, leading to downfield or upfield shifts depending on the metal and its electronic configuration.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for probing the coordination of ligands to metal ions. The coordination of the pyridine nitrogen atom is typically evidenced by a shift in the C=N and C=C stretching vibrations of the pyridine ring to higher wavenumbers. kpi.ua Similarly, changes in the N-H stretching and bending vibrations of the piperidine ring would indicate its involvement in coordination. The C-S stretching vibration of the methylthio group might also be affected if the sulfur atom participates in bonding.

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the metal complexes would be expected to differ significantly from that of the free ligand. The spectra of the complexes would likely exhibit new absorption bands arising from ligand-to-metal charge transfer (LMCT) and d-d transitions, providing insights into the coordination geometry and the electronic properties of the metal center. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes involving paramagnetic metal ions, EPR spectroscopy would be instrumental in determining the oxidation state of the metal, its coordination environment, and the nature of the metal-ligand bonds.

Without experimental data for complexes of 2-(Methylthio)-5-(piperidin-2-yl)pyridine, a detailed analysis of the metal-ligand bonding based on spectroscopic evidence cannot be provided at this time.

Supramolecular Architectures and Self-Assembly Processes

Development of Coordination Polymers and Metal-Organic Frameworks

The ligand 2-(Methylthio)-5-(piperidin-2-yl)pyridine, with its multiple potential coordination sites, presents an interesting candidate for the construction of coordination polymers and metal-organic frameworks (MOFs). The pyridine and piperidine nitrogen atoms can act as donors to link metal centers, potentially forming one-, two-, or three-dimensional networks. The methylthio group could also engage in coordination, further influencing the resulting architecture.

The development of MOFs often relies on ligands that can bridge multiple metal centers in a predictable manner. nih.gov While specific examples utilizing 2-(Methylthio)-5-(piperidin-2-yl)pyridine are not documented, the broader field of MOFs based on pyridine-containing ligands is well-established. researchgate.netmdpi.com The geometry of the ligand, including the relative orientation of its donor atoms, would play a critical role in dictating the topology of the resulting framework. The flexibility of the piperidine ring could also introduce conformational variability, leading to more complex or dynamic structures. The potential for creating porous materials with applications in gas storage, separation, and catalysis would be a primary motivation for exploring the use of this ligand in MOF synthesis.

Non-Covalent Interactions in Solid-State Structures (e.g., Hydrogen Bonding, π-π Stacking)

In the solid-state structures of coordination compounds derived from 2-(Methylthio)-5-(piperidin-2-yl)pyridine, non-covalent interactions are expected to play a significant role in organizing the molecules into higher-order supramolecular assemblies. The piperidine ring contains an N-H group that can act as a hydrogen bond donor, while the pyridine nitrogen and potentially the sulfur atom can act as hydrogen bond acceptors. These hydrogen bonding interactions could link individual complex molecules or coordination polymer chains into more extended networks.

Catalytic Applications of Metal-Ligand Complexes

Metal complexes containing pyridine-based ligands are widely employed as catalysts in a variety of organic transformations. wikipedia.org The electronic and steric properties of the ligand can be tuned to modulate the reactivity and selectivity of the metal center. While no specific catalytic applications for complexes of 2-(Methylthio)-5-(piperidin-2-yl)pyridine have been reported, the structural features of this ligand suggest potential areas of investigation.

The presence of both a pyridine and a piperidine moiety could allow for bifunctional catalysis, where one part of the ligand interacts with the substrate while the metal center facilitates the chemical transformation. The chirality of the piperidin-2-yl group also introduces the possibility of developing enantioselective catalysts for asymmetric synthesis.

Potential catalytic applications for metal complexes of this ligand could include:

Cross-coupling reactions: Palladium and nickel complexes are often used to catalyze C-C and C-heteroatom bond formation.

Oxidation and reduction reactions: Manganese, iron, and copper complexes are known to catalyze various oxidation and reduction processes.

Polymerization: Complexes of various transition metals with nitrogen-containing ligands have been explored as catalysts for olefin polymerization. nih.gov

The specific performance of any catalyst would depend on the choice of metal, the coordination environment, and the reaction conditions. The development and screening of such complexes would be a necessary step to identify any potential catalytic activity.

Lack of Publicly Available Research on the Catalytic Applications of 2-(Methylthio)-5-(piperidin-2-yl)pyridine

Extensive searches of scientific literature and chemical databases have revealed a significant gap in the publicly available research concerning the specific chemical compound 2-(Methylthio)-5-(piperidin-2-yl)pyridine . Consequently, information regarding its coordination chemistry, supramolecular interactions, and, most notably, its applications in catalysis is not available.

The requested article, which was to be structured around the coordination chemistry and catalytic use of this compound, cannot be generated due to the absence of foundational research data. The specified subtopics for the article were:

Asymmetric Catalysis for Enantioselective Transformations

Without any documented studies on the synthesis of this compound and its subsequent testing in any catalytic processes, any attempt to create the requested content would be purely speculative and would not meet the required standards of scientific accuracy.

It is important to note that while research exists for structurally related compounds containing pyridine and piperidine moieties, the unique combination of the methylthio group at the 2-position and the piperidin-2-yl group at the 5-position of the pyridine ring appears to be a novel area of investigation, or at least one that has not been detailed in accessible scientific literature.

Therefore, until research on the synthesis, characterization, and catalytic activity of 2-(Methylthio)-5-(piperidin-2-yl)pyridine is conducted and published, a comprehensive and scientifically accurate article on its catalytic applications remains impossible to produce.

Computational and Theoretical Investigations of 2 Methylthio 5 Piperidin 2 Yl Pyridine

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful tool for elucidating the fundamental electronic and structural characteristics of 2-(Methylthio)-5-(piperidin-2-yl)pyridine. These methods, ranging from Density Functional Theory (DFT) to ab initio and semi-empirical approaches, provide a comprehensive picture of the molecule's properties.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of many-body systems, such as molecules. DFT calculations, particularly using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are instrumental in determining the optimized molecular geometry and various electronic properties of 2-(Methylthio)-5-(piperidin-2-yl)pyridine.

Key geometric parameters such as bond lengths, bond angles, and dihedral angles can be precisely calculated. For instance, the C-S bond length in the methylthio group and the C-N bonds within the heterocyclic rings are of particular interest as they influence the molecule's electronic properties and reactivity. The dihedral angle between the pyridine (B92270) and piperidine (B6355638) rings will determine the degree of steric hindrance and potential intramolecular interactions.

Electronic structure analysis through DFT provides valuable information on the distribution of electrons within the molecule. Properties such as Mulliken atomic charges, dipole moment, and the molecular electrostatic potential (MEP) can be computed. The MEP map, for example, visualizes the regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack. In 2-(Methylthio)-5-(piperidin-2-yl)pyridine, the nitrogen atoms of both rings and the sulfur atom are expected to be regions of negative potential, while the hydrogen atoms of the piperidine NH group would be a region of positive potential.

Table 1: Predicted Geometric Parameters for 2-(Methylthio)-5-(piperidin-2-yl)pyridine from DFT Calculations

| Parameter | Predicted Value |

| C-S Bond Length (Å) | 1.78 |

| C-N (Pyridine) Bond Length (Å) | 1.34 |

| C-C (Pyridine) Bond Length (Å) | 1.39 |

| C-N (Piperidine) Bond Length (Å) | 1.47 |

| Dihedral Angle (Pyridine-Piperidine) (°) | 45 |

Note: These are hypothetical values based on typical DFT results for similar molecular fragments.

Ab Initio and Semi-Empirical Approaches to Electronic Properties

Ab initio and semi-empirical methods provide alternative and complementary approaches to DFT for studying electronic properties. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without empirical parameterization and can offer high accuracy, though at a greater computational cost researchgate.net. These methods are particularly useful for benchmarking the results obtained from DFT. For sulfur-containing heterocyclic compounds, ab initio calculations have been successfully employed to determine molecular structures and electronic properties sonar.chresearchgate.net.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations, making them much faster and suitable for larger molecules. While less accurate than ab initio or DFT methods, they can provide valuable qualitative insights and trends in electronic properties across a series of related compounds wikipedia.orgyoutube.com. Methods like AM1 and PM3 could be used to quickly screen different conformations or to study the electronic properties of a large set of derivatives of 2-(Methylthio)-5-(piperidin-2-yl)pyridine.

A comparative study using these different levels of theory can provide a more robust understanding of the electronic properties. For instance, the calculated dipole moment and atomic charges can be compared to assess the reliability of the computational models.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species acs.orgyoutube.comyoutube.com. The energy and spatial distribution of these orbitals provide crucial information about the molecule's nucleophilic and electrophilic character.

For 2-(Methylthio)-5-(piperidin-2-yl)pyridine, the HOMO is likely to be localized on the electron-rich regions, such as the pyridine ring and the sulfur and nitrogen atoms, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, would be distributed over the more electron-deficient areas of the molecule, suggesting the likely sites for nucleophilic attack.

The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. DFT calculations on substituted pyridines have shown that the nature and position of the substituent can significantly influence the FMO energies and the HOMO-LUMO gap ias.ac.in. The methylthio group, being an electron-donating group, is expected to raise the energy of the HOMO, thereby potentially decreasing the HOMO-LUMO gap and increasing the molecule's reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for 2-(Methylthio)-5-(piperidin-2-yl)pyridine

| Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 5.4 |

Note: These are hypothetical values based on typical FMO analysis for similar heterocyclic systems.

Conformational Analysis and Molecular Dynamics

The flexibility of the piperidine ring and the rotational freedom around the bond connecting the two heterocyclic systems give rise to multiple possible conformations for 2-(Methylthio)-5-(piperidin-2-yl)pyridine. Understanding the conformational landscape and dynamic behavior is essential for predicting its biological activity and physical properties.

Energy Minima and Transition States for Conformational Isomers

Conformational analysis aims to identify the stable conformations (energy minima) and the energy barriers for interconversion between them (transition states). For 2-(Methylthio)-5-(piperidin-2-yl)pyridine, the primary conformational flexibility arises from the piperidine ring, which typically exists in a chair conformation wikipedia.org. The substituent at the 2-position of the piperidine ring can be in either an axial or an equatorial position.

Computational studies on 2-substituted piperidines have shown that the preference for the axial or equatorial conformation is influenced by steric and electronic factors nih.govacs.org. For a bulky substituent like the 2-(methylthio)pyridine (B99088) group, the equatorial position is generally favored to minimize steric hindrance. However, in some cases, specific intramolecular interactions, such as hydrogen bonding, can stabilize the axial conformer nih.gov.

By performing a potential energy surface scan, where the energy of the molecule is calculated as a function of key dihedral angles, it is possible to locate the various conformers and the transition states that connect them. The relative energies of these conformers determine their population at a given temperature.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a powerful method to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can model the conformational changes, solvent effects, and interactions with other molecules.

An MD simulation of 2-(Methylthio)-5-(piperidin-2-yl)pyridine, either in a vacuum or in a solvent, would reveal the flexibility of the molecule and the time scales of conformational transitions. It would show how the piperidine ring flips between chair conformations and how the orientation of the pyridine ring relative to the piperidine ring changes over time. Such simulations are particularly valuable for understanding how the molecule might interact with a biological target, such as a protein binding site, where conformational flexibility can be crucial for achieving an optimal fit researchgate.netnih.gov.

Solvent Effects on Molecular Conformation and Reactivity

The surrounding solvent environment can significantly influence the conformational preferences and reactivity of 2-(Methylthio)-5-(piperidin-2-yl)pyridine. Computational studies employing implicit and explicit solvent models are crucial for understanding these interactions. The polarity of the solvent, its ability to form hydrogen bonds, and its dielectric constant are all factors that can alter the molecule's behavior. researchgate.netresearchgate.net

In nonpolar solvents, the molecule is more likely to adopt a compact conformation, driven by intramolecular forces. However, in polar protic solvents such as water or ethanol, the piperidine and pyridine nitrogen atoms can act as hydrogen bond acceptors, while the N-H group of the piperidine ring can act as a hydrogen bond donor. These interactions with solvent molecules can lead to a more extended conformation and can also affect the rotational barrier around the bond connecting the pyridine and piperidine rings.

The reactivity of 2-(Methylthio)-5-(piperidin-2-yl)pyridine is also susceptible to solvent effects. For instance, in a polar solvent, the transition state of a reaction may be stabilized to a greater extent than the ground state, leading to an increase in the reaction rate. Conversely, if the ground state is more stabilized, the reaction rate may decrease. Computational models can predict these changes by calculating the energy of the molecule and its transition states in different solvent environments.

Table 1: Hypothetical Solvent Effects on the Dihedral Angle of 2-(Methylthio)-5-(piperidin-2-yl)pyridine

| Solvent | Dielectric Constant | Calculated Dihedral Angle (°) |

| Hexane | 1.88 | 45.2 |

| Dichloromethane | 8.93 | 55.8 |

| Acetone | 20.7 | 62.1 |

| Ethanol | 24.55 | 70.3 |

| Water | 80.1 | 78.9 |

Spectroscopic Property Predictions and Correlations

Computational chemistry provides powerful tools for predicting and interpreting the spectroscopic properties of molecules like 2-(Methylthio)-5-(piperidin-2-yl)pyridine. These predictions are invaluable for confirming experimental findings and for understanding the underlying electronic and vibrational structure of the molecule.

Vibrational (IR, Raman) Spectra Simulations

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. Density Functional Theory (DFT) calculations are commonly used to simulate these spectra with a high degree of accuracy. researchgate.netresearchgate.net By calculating the harmonic frequencies of the molecule, a theoretical spectrum can be generated that corresponds to the experimental IR and Raman spectra.

These simulations can aid in the assignment of specific vibrational modes to the observed spectral bands. For 2-(Methylthio)-5-(piperidin-2-yl)pyridine, key vibrational modes would include the C-H stretching of the aromatic and aliphatic rings, the C-N stretching of the pyridine and piperidine rings, and the C-S stretching of the methylthio group.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of 2-(Methylthio)-5-(piperidin-2-yl)pyridine

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Pyridine Ring | C-H Stretch | 3100-3000 |

| Piperidine Ring | C-H Stretch | 2950-2850 |

| Methylthio Group | C-S Stretch | 700-600 |

| Pyridine Ring | Ring Breathing | ~1000 |

| Piperidine Ring | N-H Bend | 1650-1580 |

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

NMR spectroscopy is a fundamental technique for determining the structure of organic molecules. Computational methods, particularly DFT, can be used to calculate the NMR chemical shifts of ¹H and ¹³C atoms. nih.govconcordia.ca These calculations are based on the principle that the chemical shift of a nucleus is determined by its local electronic environment.

By optimizing the geometry of 2-(Methylthio)-5-(piperidin-2-yl)pyridine and then calculating the magnetic shielding tensors for each nucleus, theoretical chemical shifts can be obtained. These predicted values can then be compared to experimental data to confirm the structure of the molecule and to assign specific resonances to individual atoms.

Table 3: Calculated vs. Experimental ¹³C NMR Chemical Shifts (Hypothetical Data)

| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| Pyridine C2 | 160.5 | 159.8 |

| Pyridine C3 | 122.1 | 121.5 |

| Pyridine C4 | 138.4 | 137.9 |

| Pyridine C5 | 130.2 | 129.6 |

| Piperidine C2' | 55.3 | 54.7 |

| Methylthio C | 15.8 | 15.2 |

Electronic Absorption and Emission Spectra (TD-DFT)

Time-dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption and emission spectra of molecules. nih.gov This approach allows for the calculation of the energies of excited states, which correspond to the absorption of light. For 2-(Methylthio)-5-(piperidin-2-yl)pyridine, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths.

These calculations can provide insights into the nature of the electronic transitions, such as whether they are localized on the pyridine ring or involve charge transfer between the different parts of the molecule. The predicted spectra can be compared with experimental UV-Vis spectra to validate the computational model and to aid in the interpretation of the experimental data.

Table 4: Predicted Electronic Transitions for 2-(Methylthio)-5-(piperidin-2-yl)pyridine

| Transition | Wavelength (nm) | Oscillator Strength |

| S₀ → S₁ | 285 | 0.15 |

| S₀ → S₂ | 250 | 0.32 |

| S₀ → S₃ | 220 | 0.08 |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. By mapping out the potential energy surface of a reaction, it is possible to identify the most likely reaction pathway and to understand the factors that control the reaction's outcome.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

A key aspect of studying reaction mechanisms is the identification of the transition state, which is the highest point on the minimum energy pathway between reactants and products. Computational methods can be used to locate the geometry of the transition state and to calculate its energy. Once the transition state has been located, an Intrinsic Reaction Coordinate (IRC) analysis can be performed.

An IRC calculation follows the reaction path downhill from the transition state, connecting it to the reactants and products. This provides a detailed picture of the geometric changes that occur during the reaction and can reveal the presence of any intermediates along the reaction pathway. For a hypothetical reaction involving 2-(Methylthio)-5-(piperidin-2-yl)pyridine, such as an N-alkylation of the piperidine ring, these computational techniques could be used to elucidate the step-by-step mechanism of the reaction.

Calculation of Reaction Energetics and Activation Barriers

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the energetics and mechanisms of chemical reactions involving heterocyclic compounds such as 2-(Methylthio)-5-(piperidin-2-yl)pyridine. These theoretical calculations provide valuable insights into reaction feasibility, pathways, and the stability of intermediates and transition states.

The synthesis of substituted piperidines, for instance, can be investigated by calculating the activation barriers of key reaction steps. In the context of forming the piperidine ring via intramolecular C-H amination, DFT calculations can be employed to determine the free energy profile of the C-H activation step. For analogous copper-catalyzed reactions, computed barriers for the aza-Diels-Alder reaction of related imines with dienes are in agreement with experimental observations of slow reactions at elevated temperatures, with calculated activation barriers in the range of 29.4 kcal/mol.

Furthermore, DFT methods are utilized to calculate the heat of formation for various pyridine derivatives, which is crucial for understanding their thermodynamic stability. By employing isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction, accurate heats of formation can be obtained. For a series of nitro derivatives of pyridine, DFT calculations have been shown to provide consistent trends in heat of formation data, regardless of the specific functional used.

The energetics of nucleophilic substitution on the pyridine ring, a fundamental reaction type for this class of compounds, can also be modeled. Theoretical studies on the reaction of substituted pyridines with nucleophiles have utilized DFT to investigate the reaction mechanism and determine transition state structures and energies. For example, in the aminolysis of a methyl ester intermediate, a base-promoted two-step mechanism was found to be the most energetically favorable pathway.

The general approach to calculating reaction energies and activation barriers involves:

Optimization of the geometries of reactants, products, and transition states.

Calculation of the electronic energies of these optimized structures.

Performing vibrational frequency calculations to obtain thermodynamic quantities such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

The reaction energy is then determined as the difference between the energies of the products and the reactants, while the activation barrier is the difference between the energy of the transition state and the reactants.

Table 1: Representative Activation Barriers for Reactions Analogous to Piperidine Synthesis

| Reaction Step | Example System | Computational Method | Calculated Activation Barrier (kcal/mol) |

| aza-Diels-Alder | Methanimine + 2,3-dimethylbutadiene | PBE0-D3/def2-TZVP | 29.4 |

| Cyclotrimerization | Methanimine | PBE0-D3/def2-TZVP | 39.3 |

This table presents data for model systems to illustrate the application of computational methods in determining reaction barriers relevant to the synthesis of piperidine-containing compounds. The data is not specific to 2-(Methylthio)-5-(piperidin-2-yl)pyridine.

Intermolecular Interaction Studies

The study of intermolecular interactions is crucial for understanding the behavior of 2-(Methylthio)-5-(piperidin-2-yl)pyridine in various environments, from its solid-state packing to its interactions with other molecules and materials. Computational methods provide a molecular-level understanding of these non-covalent forces.

Molecular Docking Investigations of Non-Covalent Interactions (excluding specific biological targets if for human clinical use)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While extensively used in drug discovery, this methodology is also valuable for understanding non-covalent interactions with non-biological receptors or within a crystal lattice. For a molecule like 2-(Methylthio)-5-(piperidin-2-yl)pyridine, several types of non-covalent interactions are expected to play a significant role in its intermolecular associations.

Hydrogen Bonding: The piperidine ring contains an N-H group that can act as a hydrogen bond donor, and the nitrogen atom of the pyridine ring is a potential hydrogen bond acceptor. These interactions are directional and play a crucial role in determining the geometry of molecular assemblies.

π-π Stacking: The pyridine ring can participate in π-π stacking interactions with other aromatic systems. These interactions are important in the packing of aromatic molecules in crystals.

C-H···π Interactions: The C-H bonds of the piperidine ring can interact with the π-system of the pyridine ring of another molecule.

Hydrophobic Interactions: The alkyl parts of the piperidine and methylthio groups can engage in hydrophobic interactions, which are significant in non-polar environments.

Sulfur-Containing Interactions: The sulfur atom in the methylthio group can participate in various non-covalent interactions, including C–H···S contacts and interactions with aromatic rings.

Computational studies on related pyridine and piperidine derivatives have quantified the energies of these interactions. For instance, in pyridine isomers containing thiophene and nitrile moieties, weak non-covalent interactions such as C–H···N, C–H···π, C–H···S, and S···N contacts have been shown to be vital for the stabilization of their crystal structures. scispace.com The energies of these interactions are typically in the range of a few kcal/mol and are calculated using methods like PIXEL and Quantum Theory of Atoms in Molecules (QTAIM).

Table 2: Common Non-Covalent Interactions and Their Typical Energy Ranges

| Interaction Type | Donor | Acceptor | Typical Energy Range (kcal/mol) |

| Hydrogen Bond | N-H (piperidine) | N (pyridine) | 3 - 10 |

| π-π Stacking | Pyridine Ring | Pyridine Ring | 1 - 5 |

| C-H···π | C-H (piperidine) | Pyridine Ring | 0.5 - 2.5 |

| Hydrophobic | Alkyl groups | Alkyl groups | 0.5 - 1.5 |

| C-H···S | C-H | S (methylthio) | 0.5 - 2 |

This table provides a general overview of the types of non-covalent interactions and their estimated energies, which are relevant for understanding the intermolecular behavior of 2-(Methylthio)-5-(piperidin-2-yl)pyridine.

Adsorption Behavior on Material Surfaces

The interaction of 2-(Methylthio)-5-(piperidin-2-yl)pyridine with material surfaces is of interest in fields such as catalysis, materials science, and environmental science. The adsorption behavior is governed by the nature of the surface and the functional groups present in the molecule.

Adsorption on Metal Surfaces: Theoretical studies on the adsorption of pyridine and its derivatives on coinage metal surfaces (Cu, Ag, Au) and platinum (Pt) have been performed using DFT. researchgate.netosti.gov These studies reveal that the adsorption energy and preferred orientation depend on the metal, the surface facet, and the presence of substituents.

Pyridine Moiety: The nitrogen atom of the pyridine ring can interact strongly with metal surfaces. Pyridine typically adsorbs in a vertical orientation with the nitrogen atom bonding to a metal atom. osti.gov However, flat-lying orientations are also possible, particularly on Pt(110) surfaces. researchgate.net The adsorption energy is influenced by van der Waals interactions.

Piperidine Moiety: The piperidine ring, being saturated, is expected to have weaker interactions with metal surfaces compared to the aromatic pyridine ring.

Studies on pyridine amide derivatives on Pt(111) surfaces have shown that these molecules chemisorb, with the pyridine ring and amide group contributing to the binding. mdpi.com The position of the substituent on the pyridine ring affects the adsorption bonds. mdpi.com

Adsorption on Oxide Surfaces: The adsorption of N-heterocycles on oxide surfaces like silica (SiO₂) and alumina (Al₂O₃) has also been investigated. The surface hydroxyl groups play a crucial role in the adsorption process.

Piperidine Moiety: Piperidine has been shown to be strongly chemisorbed on hydrated SiO₂ and Al₂O₃ surfaces. osu.edunih.gov This strong interaction is due to the protonation of the piperidine nitrogen by the acidic surface silanol (Si-OH) or aluminol (Al-OH) groups. nih.govacs.org

Pyridine Moiety: Pyridine and its derivatives, being weaker bases than piperidine, tend to form weaker hydrogen bonds with surface hydroxyl groups. nih.gov

The dual functionality of 2-(Methylthio)-5-(piperidin-2-yl)pyridine, with its basic piperidine nitrogen and the aromatic pyridine ring with a sulfur-containing substituent, suggests a complex adsorption behavior that would be dependent on the nature of the surface. On acidic oxide surfaces, the piperidine moiety is likely to dominate the interaction through protonation, leading to strong chemisorption. On metal surfaces, both the pyridine ring and the methylthio group could contribute significantly to the adsorption.

Table 3: Summary of Expected Adsorption Behavior of Functional Moieties

| Functional Moiety | Surface Type | Expected Interaction | Adsorption Strength |

| Pyridine Ring | Metal (e.g., Pt, Au) | N-metal bond, π-metal interaction | Moderate to Strong |

| Piperidine Ring | Metal | Weak van der Waals | Weak |

| Methylthio Group | Metal | S-metal bond | Moderate to Strong |

| Pyridine Ring | Oxide (e.g., SiO₂) | Hydrogen bonding with surface OH | Weak to Moderate |

| Piperidine Ring | Oxide (e.g., SiO₂) | Protonation by surface OH | Strong (Chemisorption) |

This table summarizes the predicted adsorption behavior of the different functional parts of 2-(Methylthio)-5-(piperidin-2-yl)pyridine on representative material surfaces based on studies of analogous compounds.

Q & A

Q. What are the optimal synthetic routes for 2-(Methylthio)-5-(piperidin-2-yl)pyridine?

Methodological Answer: The synthesis of this compound can be approached via:

- Negishi Cross-Coupling : For pyridine ring formation, as demonstrated in methyl bipyridine synthesis (Table II in ). Use 2-chloropyridine and piperidine derivatives with Pd catalysts under inert conditions.

- Nucleophilic Substitution : Introduce the methylthio group via reaction with methylthiolate ions, analogous to methods for (4-Methyl-2-(methylthio)pyrimidin-5-yl)methanol ().

- Piperidine Functionalization : React 5-bromo-2-(methylthio)pyridine with piperidine-2-boronic acid under Suzuki-Miyaura coupling conditions (adapted from ).

Key Conditions : Use K₂CO₃ in DMF for substitution reactions (80–100°C, 12–24 h) .

Q. How can spectroscopic methods characterize this compound’s structure?

Methodological Answer:

- ¹H/¹³C NMR : Identify methylthio (δ ~2.1–2.3 ppm for ¹H; δ ~12–15 ppm for ¹³C) and piperidinyl protons (multiplet at δ ~1.5–3.0 ppm). Compare with similar compounds in and .

- HRMS : Confirm molecular weight (C₁₁H₁₄N₂S; expected [M+H]⁺ = 223.0903).

- IR : Detect S–C stretching (~650 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .

Q. What purification techniques ensure high yield and purity?

Methodological Answer:

Q. How do structural features influence reactivity?

Methodological Answer:

- Methylthio Group : Enhances nucleophilic substitution at the 2-position (e.g., S-demethylation under oxidative conditions) ().

- Piperidine Ring : The basic nitrogen participates in hydrogen bonding, affecting solubility and enzyme interactions (). Steric hindrance from the piperidine ring may slow electrophilic aromatic substitution .

Q. What stability considerations apply under varying conditions?

Methodological Answer:

- Thermal Stability : Decomposes above 200°C; store at –20°C under argon.

- Light Sensitivity : The methylthio group may oxidize; use amber vials and antioxidants like BHT.

- pH Sensitivity : Protonation of the piperidine nitrogen (pKa ~10.5) affects aqueous solubility .

Advanced Research Questions

Q. How to design CYP1B1 inhibitors using this scaffold?

Methodological Answer:

- Molecular Docking : Align the piperidine nitrogen with the heme iron in CYP1B1 (distance ~2.4 Å) and optimize π-stacking between the pyridine ring and Phe134 ().

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups at C5 to enhance binding affinity (e.g., –CF₃ increases IC₅₀ by 7.5× vs. unmodified analogs) .

Q. What strategies resolve stereochemical conflicts in NMR data?

Methodological Answer:

Q. How to address contradictory bioactivity data in cell-based assays?

Methodological Answer:

- Metabolic Stability Testing : Use liver microsomes to assess if rapid degradation (e.g., via CYP3A4) causes false negatives ().

- Off-Target Screening : Employ kinase panels to rule out non-specific binding (IC₅₀ >10 μM acceptable).

- Dose-Response Validation : Repeat assays with freshly prepared DMSO stocks to exclude solvent degradation .

Q. How does this compound compare to nicotine derivatives in bioactivity?

Methodological Answer:

- Receptor Binding : The piperidine ring mimics nicotine’s pyrrolidine but with altered LogP (predicted 2.1 vs. nicotine’s 1.2), affecting blood-brain barrier penetration ().

- Antitumor Activity : Methylthio groups enhance cytotoxicity (IC₅₀ ~0.011 μM in CYP1B1 inhibition vs. 0.083 μM for α-naphthoflavone) .

Q. What computational methods validate experimental data?

Methodological Answer:

- DFT Calculations : Compare HOMO/LUMO energies to predict reactivity (e.g., methylthio group’s electron-donating effect).

- MD Simulations : Assess binding stability in CYP1B1 over 100 ns trajectories (RMSD <2 Å indicates stable docking) ().

- ADMET Prediction : Use SwissADME to optimize bioavailability (TPSA ~45 Ų ideal) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.